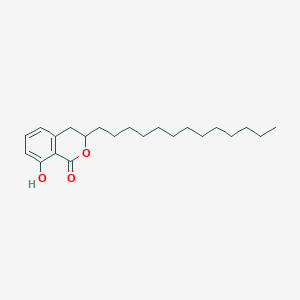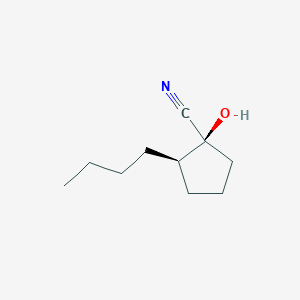![molecular formula C30H30Se2 B14189532 Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane CAS No. 919488-48-5](/img/structure/B14189532.png)
Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Méthodes De Préparation
The synthesis of Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-yl)ethyl bromide with sodium diselenide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms. The general reaction conditions include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the diselane to selenides or elemental selenium.
Substitution: The selenium atoms can be substituted with other nucleophiles, leading to the formation of new organoselenium compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s molecular targets include enzymes and proteins involved in redox regulation.
Comparaison Avec Des Composés Similaires
Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane can be compared with other organoselenium compounds such as diphenyl diselenide and selenocysteine. While all these compounds contain selenium, Bis[2-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]diselane is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Bis(2-phenylethyl)diselane
Propriétés
Numéro CAS |
919488-48-5 |
|---|---|
Formule moléculaire |
C30H30Se2 |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
1-methyl-4-[4-[2-[2-[4-(4-methylphenyl)phenyl]ethyldiselanyl]ethyl]phenyl]benzene |
InChI |
InChI=1S/C30H30Se2/c1-23-3-11-27(12-4-23)29-15-7-25(8-16-29)19-21-31-32-22-20-26-9-17-30(18-10-26)28-13-5-24(2)6-14-28/h3-18H,19-22H2,1-2H3 |
Clé InChI |
LRAZGKVCQBZFIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se][Se]CCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)
![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)

![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
